2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPWAZHKMXCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to 2-[(Tert-butylsulfanyl)methyl]pyrrolidine involves the nucleophilic substitution reaction between pyrrolidine and tert-butylthiol or its derivatives under basic conditions. The key steps include:
- Starting Materials: Pyrrolidine and tert-butylthiol.
- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the thiol, generating the thiolate anion.
- Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve reactants and maintain anhydrous conditions.
- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures to optimize conversion without side reactions.
The reaction proceeds via nucleophilic attack of the tert-butylthiolate anion on the electrophilic methylene position adjacent to the pyrrolidine nitrogen, forming the thioether linkage.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Base | Sodium hydride or potassium tert-butoxide | Efficient deprotonation of tert-butylthiol |
| Solvent | Dichloromethane or tetrahydrofuran | Aprotic, facilitates nucleophilic substitution |
| Temperature | 20–40°C | Mild heating may improve yield |
| Reaction Time | Several hours (typically 4–12 h) | Dependent on scale and mixing efficiency |
| Molar Ratios | Pyrrolidine:tert-butylthiol = 1:1.1 | Slight excess of thiol ensures complete reaction |
| Work-up | Acidification with HCl to obtain hydrochloride salt | Facilitates isolation and purification |
Industrial Scale Considerations
In industrial settings, continuous flow reactors are often employed to enhance reaction control, reproducibility, and safety. Automated systems enable precise regulation of:
- Reaction temperature and residence time.
- Stoichiometry and mixing efficiency.
- In-line monitoring of conversion and purity.
These improvements lead to higher yields and scalability while minimizing by-products.
Alternative Synthetic Approaches
Although the direct nucleophilic substitution is the most common, other methods may include:
- Protection/Deprotection Strategies: Using protecting groups on the pyrrolidine nitrogen to prevent side reactions during thiolation.
- Use of Pyrrolidine Derivatives: Starting from pyrrolidine-2-carboxylic acid derivatives with subsequent functional group transformations to introduce the tert-butylsulfanyl moiety.
- Reductive Alkylation: Employing tert-butylsulfanyl-containing aldehydes or ketones with pyrrolidine under reductive amination conditions.
However, these alternative routes are less commonly reported for this specific compound.
Research Findings and Data
Yield and Purity
Reported yields for the synthesis of 2-[(Tert-butylsulfanyl)methyl]pyrrolidine typically range from 45% to 75%, depending on reaction scale and purification methods. The hydrochloride salt form is commonly isolated by acidification, which improves stability and crystallinity.
Analytical Characterization
- Melting Point: Approximately 168–170°C for the hydrochloride salt.
- Spectroscopic Data: Characteristic signals in NMR and IR confirm the presence of the thioether and pyrrolidine moieties.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 195.78 g/mol.
Comparative Reactivity
The tert-butylsulfanyl group imparts distinct chemical properties:
| Feature | 2-[(Tert-butylsulfanyl)methyl]pyrrolidine | Analogous Esters or Sulfoxides |
|---|---|---|
| Stability | High under acidic/basic conditions | Esters prone to hydrolysis |
| Lipophilicity | Increased due to tert-butyl group | Variable, often less lipophilic |
| Oxidation Potential | Sulfur can be oxidized to sulfoxides/sulfones | Not applicable |
| Steric Hindrance | Significant due to bulky tert-butyl group | Less steric hindrance |
These properties influence handling and downstream applications.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Deprotonation | tert-Butylthiol deprotonated by strong base | NaH or t-BuOK in DCM or THF |
| 2. Nucleophilic Attack | Thiolate attacks pyrrolidine methylene carbon | Room temp to 40°C, 4–12 hours |
| 3. Work-up | Acidification to form hydrochloride salt | HCl addition, isolation by filtration/crystallization |
| 4. Purification | Crystallization or chromatography | Ensures high purity |
| 5. Characterization | Melting point, NMR, MS, IR | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding pyrrolidine derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Scientific Research Applications
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Comparisons
(a) Tert-butylsulfanyl vs. Tert-butoxy Substituents
- Target Compound : The tert-butylsulfanyl group (C₄H₉S−) introduces a sulfur atom with lower electronegativity than oxygen, creating a stronger electron-donating effect. This may enhance nucleophilicity and alter binding interactions in catalytic or biological systems.
- Analog: (2R)-2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride (CAS: Not specified; C₉H₂₀ClNO, MW: 193.72 g/mol) replaces sulfur with oxygen, resulting in a tert-butoxy group (C₄H₉O−).
Key Differences :
| Property | Target Compound | Tert-butoxy Analog |
|---|---|---|
| Molecular Weight | 209.78 g/mol | 193.72 g/mol |
| Substituent Polarity | Less polar (S) | More polar (O) |
| Electron Effects | Stronger electron donation | Moderate electron withdrawal |
(b) Alkyl vs. Sulfur-Containing Substituents
- Alkyl Analogs: (2R)-2-Methylpyrrolidine hydrochloride (CAS: 135324-85-5, MW: 137.64 g/mol) and (2R)-2-(propan-2-yl)pyrrolidine hydrochloride (CAS: 860640-18-2, MW: 165.68 g/mol) feature simple alkyl groups (methyl, isopropyl).
- Target Compound : The bulky tert-butylsulfanyl group increases steric hindrance, which may slow enzymatic degradation and enhance membrane permeability due to higher lipophilicity.
Functional Group Variations
(a) Hydroxyl and Ester Derivatives
- Analog : Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 1844898-16-3) introduces hydroxyl and ester groups, significantly increasing polarity and hydrogen-bonding capacity. This structural complexity enhances solubility in aqueous media but may reduce blood-brain barrier penetration .
Sulfur-Containing Heterocycles
(a) Pyrimidine-Linked Analogs
- Analog : 2-Chloro-4-(pyrrolidin-3-ylsulfinyl)pyrimidine hydrochloride (CAS: 1420800-60-7) combines a pyrrolidine ring with a sulfinylpyrimidine moiety. Such structures are prevalent in kinase inhibitors and antiviral agents .
Biological Activity
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative characterized by the presence of a tert-butylsulfanyl group. This unique structural feature influences its reactivity and potential biological activities. This article explores the biological activity of this compound, presenting data on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₉H₂₀ClNS
- Molecular Weight : 201.78 g/mol
- IUPAC Name : 2-(tert-butylsulfanylmethyl)pyrrolidine; hydrochloride
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butylsulfanyl group enhances its nucleophilic properties, allowing it to participate in biochemical reactions that may modulate physiological processes.
Neuropharmacological Effects
The compound's structural similarities to other psychoactive agents suggest potential neuropharmacological applications. Studies on related pyrrolidine derivatives have indicated possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions could position this compound as a candidate for further investigation in the treatment of mood disorders or neurodegenerative diseases.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized several pyrrolidine derivatives, including this compound, assessing their effects on cellular models. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in oncology.
- Pharmacological Screening : In a pharmacological screening of sulfanyl-containing compounds, researchers found that modifications to the sulfanyl group significantly influenced the compounds' binding affinity to various receptors. This highlights the importance of the tert-butylsulfanyl moiety in determining biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride | Moderate antimicrobial properties | Methyl group instead of tert-butyl |
| 2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride | Antimicrobial and antifungal | Ethyl group influences reactivity |
| 2-[(Isopropylsulfanyl)methyl]pyrrolidine hydrochloride | Potential neuropharmacological effects | Isopropyl group alters pharmacokinetics |
Q & A
Q. What are the standard synthetic routes for 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butylsulfanyl groups can be introduced via thiol-alkylation using tert-butyl mercaptan and a halogenated pyrrolidine precursor under basic conditions. Optimization strategies include:
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction rates, as seen in similar pyrrolidine derivatives .
- Solvent Selection : Dichloromethane or DMF are common solvents for such reactions, balancing solubility and reactivity .
- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions .
Post-synthesis, hydrochloric acid is used for salt formation. Yield improvement may require iterative adjustment of stoichiometry and reaction time.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or UPLC with UV detection (e.g., at 254 nm) using pharmaceutical-grade reference standards (e.g., EP/JP/USP impurities) to quantify purity .
- Spectroscopy : H/C NMR to confirm the tert-butylsulfanyl moiety and pyrrolidine backbone. FT-IR can validate functional groups like S–C and N–H stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] ion) and detect trace impurities .
- Thermal Analysis : TGA/DSC to assess hygroscopicity and thermal stability, critical for storage protocols .
Advanced Research Questions
Q. What are the critical factors influencing the stability of this compound under various storage conditions?
- Methodological Answer : Stability depends on:
- Temperature : Storage at 2–8°C is recommended for long-term stability, as higher temperatures accelerate degradation (e.g., hydrolysis of the sulfanyl group) .
- Humidity : Moisture-sensitive compounds should be stored in desiccators with silica gel to prevent hydrate formation .
- Light Exposure : Amber glass vials are advised to prevent photolytic cleavage of the sulfanyl-methyl bond .
Table 1 : Suggested Stability Parameters
| Condition | Degradation Rate (per month) | Primary Degradation Pathway |
|---|---|---|
| 25°C, 60% RH | ~2% | Hydrolysis |
| 4°C, dry | <0.5% | Oxidation |
| Light-exposed (3000 lux) | ~5% | Photolysis |
Q. How can researchers resolve discrepancies in biological activity data observed across studies involving this compound?
- Methodological Answer : Contradictions may arise from:
- Impurity Profiles : Batch-to-batch variability in byproducts (e.g., oxidized sulfanyl groups) can alter bioactivity. Use orthogonal purity assays (HPLC, NMR) to standardize material quality .
- Assay Conditions : Differences in cell lines, buffer pH, or incubation times (e.g., acidic buffers may protonate the pyrrolidine ring, affecting receptor binding). Replicate studies under controlled conditions (pH 7.4, 37°C) .
- Metabolic Interference : Test for metabolite interference using liver microsome assays to identify instability in biological matrices .
Q. What strategies are effective in minimizing byproduct formation during synthesis?
- Methodological Answer :
- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield reactive amine sites during sulfanyl incorporation, reducing side reactions .
- Purification Techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate the target compound .
- Reaction Monitoring : In-situ FT-IR or LC-MS to track intermediate formation and terminate reactions at optimal conversion points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
